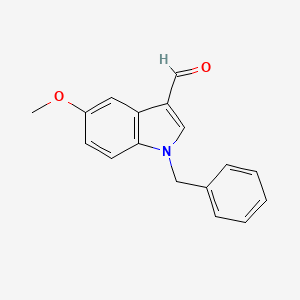

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-5-methoxyindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-15-7-8-17-16(9-15)14(12-19)11-18(17)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAITTYQKNPQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Introduction

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Among its myriad derivatives, those functionalized at the C3 position serve as exceptionally versatile intermediates for drug discovery and development. This guide provides a comprehensive technical overview of a specific and valuable derivative: 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde .

This molecule is strategically functionalized with three key groups that define its chemical character and synthetic potential: an N-benzyl group which protects the indole nitrogen and enhances lipophilicity, a 5-methoxy group which modulates the electron density of the aromatic system, and a C3-carbaldehyde group that acts as a reactive handle for a vast array of chemical transformations.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's synthesis, physicochemical properties, spectral characteristics, reactivity, and potential applications, grounded in established chemical principles and supported by authoritative references.

Physicochemical and Spectral Properties

The unique arrangement of functional groups in 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde dictates its physical and spectral properties. The benzyl and methoxy groups contribute to its solubility in common organic solvents, while the indole core and aldehyde group are responsible for its characteristic spectral signatures.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde | Derived |

| Molecular Formula | C₁₇H₁₅NO₂ | Derived |

| Molecular Weight | 265.31 g/mol | Derived |

| Appearance | Expected to be a solid, likely pale yellow to brown | [4] |

| CAS Number | 100734-36-3 | Inferred |

Spectral Data Analysis

While a dedicated spectrum for this exact molecule is not publicly available, we can reliably predict its key spectral features based on closely related analogs and an understanding of functional group contributions.[5]

| Spectral Data | Predicted Chemical Shift (δ) / Characteristic Signal | Rationale and Notes |

| ¹H NMR (CDCl₃) | ~10.0 ppm (s, 1H, -CHO) | The aldehyde proton is highly deshielded and appears as a sharp singlet.[5] |

| ~7.8-8.0 ppm (s, 1H, H2) | The proton at the C2 position of the indole ring is typically a singlet in this region.[5] | |

| ~7.0-7.4 ppm (m, 8H, Ar-H) | This multiplet includes the protons from the benzyl ring and the indole nucleus. | |

| ~5.4 ppm (s, 2H, -CH₂-Ph) | The benzylic methylene protons appear as a characteristic singlet.[5] | |

| ~3.9 ppm (s, 3H, -OCH₃) | The methoxy protons appear as a sharp singlet in the upfield region. | |

| ¹³C NMR (CDCl₃) | ~185 ppm (-CHO) | The carbonyl carbon of the aldehyde is significantly downfield.[5] |

| ~156 ppm (C5) | The indole carbon attached to the electron-donating methoxy group. | |

| ~135-138 ppm | Aromatic carbons, including the indole C7a and the benzyl ipso-carbon.[5] | |

| ~110-125 ppm | Remaining aromatic carbons of the indole and benzyl rings. | |

| ~56 ppm (-OCH₃) | The carbon of the methoxy group. | |

| ~51 ppm (-CH₂-Ph) | The benzylic methylene carbon.[5] | |

| IR Spectroscopy | ~1650-1680 cm⁻¹ (C=O stretch) | Strong absorption characteristic of an aromatic aldehyde.[6] |

| Mass Spectrometry | [M+H]⁺ at m/z 266.11 | Predicted for the protonated molecule via ESI-MS. |

Synthesis and Mechanistic Insights

The synthesis of indole-3-carbaldehydes is most classically achieved via the Vilsmeier-Haack reaction, a robust and widely-used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium species, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[8]

There are two primary and equally viable synthetic strategies to obtain the target compound:

-

Route A: N-benzylation of commercially available 5-methoxy-1H-indole, followed by Vilsmeier-Haack formylation of the resulting 1-benzyl-5-methoxy-1H-indole.

-

Route B: Vilsmeier-Haack formylation of 5-methoxy-1H-indole to yield 5-methoxy-1H-indole-3-carbaldehyde, followed by N-benzylation.

Below is a detailed protocol for Route B, which often provides excellent yields and straightforward purification.

Detailed Experimental Protocol (Route B)

Step 1: Vilsmeier-Haack Formylation of 5-Methoxy-1H-indole

-

Reagent Preparation (Vilsmeier Reagent): In a three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place anhydrous N,N-dimethylformamide (DMF, 4 equivalents). Cool the flask to 0 °C using an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while stirring, ensuring the internal temperature remains below 10 °C.[9] The formation of the chloroiminium salt (Vilsmeier reagent) may result in a thick slurry. Allow the mixture to stir at 0 °C for 30 minutes after addition is complete.

-

Indole Addition: Dissolve 5-methoxy-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour. Subsequently, heat the mixture to 85-90 °C and maintain for 5-8 hours.[10] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.[7][9] Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution or cold sodium hydroxide solution until the pH is basic (pH > 8), which will cause the product to precipitate.[10] Stir the resulting suspension for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. This yields 5-methoxy-1H-indole-3-carbaldehyde, which can be used in the next step with or without further purification.

Step 2: N-Benzylation

-

Reaction Setup: To a solution of 5-methoxy-1H-indole-3-carbaldehyde (1.0 equivalent) from the previous step in DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).[3]

-

Benzyl Halide Addition: Add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C (or reflux) for 4-6 hours, monitoring the reaction progress by TLC.[3]

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried.[3] Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Mechanistic Causality

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All reagents and solvents must be anhydrous to prevent quenching of the reagent and ensure high yields.[9]

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic; cooling is critical to prevent uncontrolled side reactions. The subsequent formylation step requires heat to overcome the activation energy for the electrophilic attack on the indole ring.[10]

-

Quenching and Basification: Pouring the reaction mixture into ice hydrolyzes the intermediate iminium salt to the final aldehyde. Subsequent basification is necessary to deprotonate the product and facilitate its precipitation from the aqueous solution.[9]

Visualization of Key Processes

Caption: Mechanism of the Vilsmeier-Haack formylation of an indole.

Caption: Overall workflow for the synthesis of the target compound.

Chemical Reactivity and Derivatization

The reactivity of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is dominated by the aldehyde functionality at the C3 position. This group is a versatile anchor for building molecular complexity, making the compound a valuable intermediate in synthetic and medicinal chemistry.[1]

-

Reactivity of the Aldehyde Group: The aldehyde's carbonyl carbon is electrophilic and highly susceptible to nucleophilic attack.[2] The electron-donating 5-methoxy group slightly decreases this electrophilicity compared to an unsubstituted indole, but the aldehyde remains highly reactive.

-

Reactivity of the Indole Ring: The indole ring is electron-rich. However, the C3 position, the most nucleophilic site, is blocked by the formyl group. Further electrophilic substitution would be challenging and likely occur at less activated positions like C2 or C6. The N-benzyl group prevents reactions at the indole nitrogen.

Key transformations include:

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-benzyl-5-methoxy-1H-indole-3-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent. This acid derivative is also a valuable synthetic intermediate.[11]

-

Reduction: The aldehyde can be reduced to the primary alcohol, (1-benzyl-5-methoxy-1H-indol-3-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines), which can be further reduced to secondary amines via reductive amination. This is a cornerstone of combinatorial library synthesis.

-

Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions, including the Wittig reaction (to form alkenes), Henry reaction (with nitroalkanes), and aldol-type condensations.

Caption: Potential reaction pathways for derivatizing the title compound.

Applications in Research and Drug Discovery

Indole-3-carbaldehyde and its derivatives are pivotal starting materials for the synthesis of a wide array of heterocyclic compounds and molecules with significant biological activity.[1] Their carbonyl group facilitates straightforward C-C and C-N bond formation, enabling access to diverse chemical libraries.[1]

-

Scaffold for Bioactive Molecules: Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][12] The 1-benzyl-5-methoxy substitution pattern provides a specific template that can be further modified to optimize binding to biological targets.[3]

-

Intermediate in Natural Product Synthesis: Many complex indole alkaloids feature functionality at the C3 position. Compounds like 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde serve as key building blocks for the total synthesis of such natural products.

-

Chemical Probes: The aldehyde can be used to conjugate the indole scaffold to other molecules, such as fluorescent dyes or affinity tags, creating chemical probes to study biological systems.

Safety and Handling

Based on safety data for structurally similar indole aldehydes, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde should be handled with appropriate care in a laboratory setting.[13]

-

Hazards: This chemical is expected to be hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[14][13][15]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[16] All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] For long-term stability, storage under an inert atmosphere (e.g., argon) and refrigeration may be advisable.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14][16]

References

- Vilsmeier-Haack Synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde. Benchchem.

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

- Reaction condition modifications for indole-3-carboxaldehyde synthesis. Benchchem.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 1-BENZYL-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBALDEHYDE. ChemicalBook.

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Vilsmeier-Haack Reaction. Master Organic Chemistry.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org.

- 1H-Indole-3-carboxaldehyde. Synquest Labs.

- 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104. PubChem.

- Safety Data Sheet - Cayman Chemical. Cayman Chemical.

- 1-benzyl-5-methoxy-indole-3-carboxylic acid | 172596-65-5. Sigma-Aldrich.

- 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry. DrugBank.

- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- Comparative Reactivity Analysis: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde versus Other Indole-3-carbaldehydes. Benchchem.

- 1-benzyl-5-methoxy-indole-3-carboxylic acid | 172596-65-5. MilliporeSigma.

- CID 157980671 | C20H18N2O4. PubChem.

- Glycerol diglycidyl ether technical grade 27043-36-3. Sigma-Aldrich.

- 1-benzylindole. Organic Syntheses Procedure.

- The Pharmacophore of 1-Benzyl-1H-Indol-5-yl Compounds: A Technical Guide for Drug Discovery. Benchchem.

- Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC.

- 1-Benzyl-2-methyl-5-methoxy-1H-indole-3-carboxaldehyde. Moshang Chemical.

- 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973. PubChem.

- Experimental Crystal Structure Determination (5-methoxy-1H-indole-3-carbaldehyde).

- Hex3Cer 19:3;2O/36:3 | C73H129NO18 | CID 164305709. PubChem.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.

- 3-(1-benzyl-5-methoxy-indole-3-carbonyl)-4-hydroxy-2h-furan-5-one. PubChemLite.

- 10601-19-1|5-Methoxy-1H-indole-3-carbaldehyde. BLD Pharm.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. 1-benzyl-5-methoxy-indole-3-carboxylic acid | 172596-65-5 [sigmaaldrich.com]

- 12. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. synquestlabs.com [synquestlabs.com]

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde CAS number

An In-depth Technical Guide to 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, a functionalized indole derivative of significant interest to the medicinal chemistry and drug development communities. The indole scaffold, particularly when substituted at the N-1, C-3, and C-5 positions, is a cornerstone in the design of novel therapeutic agents. This document details a robust, field-proven two-step synthetic pathway to the target compound, beginning with the N-benzylation of 5-methoxy-1H-indole, followed by a regioselective Vilsmeier-Haack formylation. We delve into the mechanistic underpinnings of these reactions, providing a rationale for key experimental parameters. Furthermore, this guide presents a full spectroscopic and physicochemical profile, based on established data from closely related analogs, to aid in the identification and characterization of the molecule. Finally, we explore the compound's potential applications as a versatile intermediate for the synthesis of bioactive molecules, with a focus on anticancer and antimicrobial agents, contextualized within relevant cellular signaling pathways.

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor and acceptor make it an exceptional pharmacophore for interacting with a wide range of biological targets. The introduction of a methoxy group at the 5-position enhances the electron-donating character of the ring system, influencing its reactivity and biological activity.

Simultaneously, substitution at the indole nitrogen, such as the incorporation of a benzyl group, can significantly enhance the compound's potency and modulate its pharmacokinetic properties.[2] The benzyl group can engage in beneficial pi-stacking interactions within protein binding pockets and can improve stability by preventing the acid-catalyzed oligomerization that plagues some indole derivatives.[2] The carbaldehyde at the 3-position is a versatile chemical handle, serving as a key precursor for the synthesis of a vast array of more complex heterocyclic systems and bioactive molecules, including indole alkaloids.[3][4] Consequently, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde represents a highly valuable, yet underexplored, building block for the development of next-generation therapeutics.

Compound Profile

| Compound Name | Structure | CAS Number |

| 1-benzyl-1H-indole-3-carbaldehyde | (Parent compound without methoxy group) | 10511-51-0[5] |

| 5-methoxy-1H-indole-3-carbaldehyde | (Parent compound without benzyl group) | 10601-19-1[6][7] |

| 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde | (Closely related 2-methyl analog) | 95275-80-2[8] |

| 1-benzyl-5-methoxy-1H-indole-3-carboxylic acid | (Corresponding carboxylic acid) | 172596-65-5[9] |

Physicochemical and Spectroscopic Data Summary

The following table summarizes the predicted physicochemical properties and expected spectroscopic characteristics for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, extrapolated from data for analogous compounds.[10]

| Property | Value |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| Appearance | Expected to be a pale yellow or off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~9.9-10.0 (s, 1H, -CHO), ~7.8-8.0 (d, 1H, Ar-H), ~7.6-7.7 (s, 1H, Ar-H), ~7.2-7.4 (m, 6H, Ar-H), ~6.9-7.1 (dd, 1H, Ar-H), ~5.3-5.4 (s, 2H, -CH₂-Ph), ~3.8-3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ~184-185 (-CHO), ~156-157 (C-O), ~137-138 (Ar-C), ~135-136 (Ar-C), ~132-133 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~126 (Ar-C), ~118-119 (Ar-C), ~112 (Ar-C), ~111 (Ar-C), ~102 (Ar-C), ~55-56 (-OCH₃), ~51 (-CH₂-) |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ expected at 266.11 |

Synthesis and Mechanistic Insights

The synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is most efficiently achieved via a two-step sequence. This protocol is a self-validating system, as the success of each step can be readily confirmed by standard analytical techniques (TLC, NMR) before proceeding to the next.

Caption: A two-step synthetic workflow for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 1-benzyl-5-methoxy-1H-indole

-

Rationale: This step involves the deprotonation of the indole nitrogen to form a nucleophilic indolide anion, which then displaces the bromide from benzyl bromide in a classic SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, and a strong base like sodium hydride (NaH) ensures complete deprotonation.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 5-methoxy-1H-indole (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Re-cool the solution to 0 °C and add benzyl bromide (1.1 eq) dropwise via a syringe.

-

Stir the reaction at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-benzyl-5-methoxy-1H-indole.

-

Step 2: Synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)

-

Rationale: The Vilsmeier-Haack reaction is a highly reliable method for formylating electron-rich heterocycles.[3] It proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and phosphorus oxychloride (POCl₃).[11] The electron-rich indole, activated by the methoxy group, attacks this reagent, preferentially at the C-3 position due to electronic and steric factors. Subsequent hydrolysis yields the desired aldehyde.

-

Procedure:

-

In a separate flame-dried flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.

-

Slowly add POCl₃ (3.0 eq) dropwise, keeping the temperature below 5 °C. Causality Note: This exothermic reaction forms the Vilsmeier reagent; low temperature is crucial for stability.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

In a different flask, dissolve the 1-benzyl-5-methoxy-1H-indole (1.0 eq) from Step 1 in anhydrous DMF.

-

Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 85-90 °C for 5-7 hours.[11] Monitor by TLC.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Basify the mixture by adding a cold, saturated solution of sodium carbonate until the pH is > 9.

-

The product often precipitates as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

If no precipitate forms, extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Recrystallize the crude solid from ethanol or purify by column chromatography to yield the final product, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

-

Caption: The mechanism of the Vilsmeier-Haack reaction for indole formylation.

Applications in Medicinal Chemistry and Drug Development

Indole-3-carbaldehyde derivatives are crucial intermediates in the synthesis of compounds with a wide spectrum of biological activities. The structural features of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde make it a promising scaffold for targeting various diseases.

-

Anticancer Activity: Analogs of 1-benzyl-indole-3-carbaldehyde have demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast and ovarian cancer.[2][12] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. Some derivatives are known to inhibit key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently overactive in many cancers.[12] The title compound can serve as a precursor for synthesizing hydrazones, quinoxalines, and other heterocyclic systems that have shown potent antineoplastic properties.

-

Antimicrobial Agents: The indole nucleus is a common feature in many antimicrobial compounds. Derivatives synthesized from substituted indole-3-carbaldehydes have exhibited activity against a range of bacterial and fungal pathogens.[12] The aldehyde functional group can be readily converted into imines, oximes, and other functionalities to generate libraries of compounds for antimicrobial screening.

Caption: Potential mechanism of action for indole-based anticancer agents.

Conclusion

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is a strategically important synthetic intermediate with high potential for application in drug discovery and development. This guide has provided a robust and well-rationalized synthetic protocol, a comprehensive physicochemical and spectroscopic profile, and an overview of its potential therapeutic applications. The methodologies and data presented herein are designed to be directly applicable in a research setting, empowering scientists to synthesize, characterize, and utilize this valuable molecule in the pursuit of novel bioactive compounds. The versatility of the indole-3-carbaldehyde moiety ensures that this compound will continue to be a relevant building block for creating diverse chemical libraries aimed at identifying next-generation therapeutics.

References

-

Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

Bentham Science. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

-

National Center for Biotechnology Information. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. [Link]

-

National Center for Biotechnology Information. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem. [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

-

MilliporeSigma. 1-benzyl-5-methoxy-indole-3-carboxylic acid | 172596-65-5. [Link]

-

SpectraBase. 1-Benzyl-5-methoxy-2-vinyl-indole-3-carboxylic acid methyl ester - Optional[13C NMR]. [Link]

-

Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

-

DrugBank Online. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

NIST WebBook. 1H-Indole-3-carboxaldehyde. [Link]

-

ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

-

J-STAGE. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). [Link]

-

ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

ResearchGate. Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 10601-19-1|5-Methoxy-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 1-BENZYL-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBALDEHYDE | 95275-80-2 [chemicalbook.com]

- 9. 1-benzyl-5-methoxy-indole-3-carboxylic acid | 172596-65-5 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Spectroscopic Characterization and Synthesis of 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde

Executive Summary & Structural Significance

1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde (Chemical Formula: C₁₇H₁₅NO₂; Molecular Weight: 265.31 g/mol ) is a highly functionalized indole derivative that serves as a critical building block in medicinal chemistry. Indole-3-carbaldehydes are widely utilized as electrophilic precursors for the synthesis of bioactive chalcones, pyrazolines, and pyrimidine derivatives, which exhibit potent antimicrobial, antitubercular, and anti-inflammatory properties[1].

Understanding the precise spectroscopic signature of this compound is paramount for drug development professionals to ensure high-fidelity structural validation during multi-step synthetic campaigns. This whitepaper provides a comprehensive, causally-driven guide to the synthesis, mechanistic workflow, and spectroscopic characterization (NMR, IR, MS) of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Mechanistic Synthesis Workflow

The most robust methodology for synthesizing 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde involves a two-step, one-pot sequence: N-alkylation followed by Vilsmeier-Haack formylation [2]. Alternatively, direct N-benzylation of pre-formylated 5-methoxy-1H-indole-3-carbaldehyde can be achieved using K₂CO₃ in DMF[3], though the Vilsmeier route often provides superior overall yields from cheaper starting materials.

Fig 1: Synthesis and characterization workflow of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity and reproducibility, the following protocol details not just the actions, but the causality behind each chemical transformation[2].

Step 1: Deprotonation

-

Action: To a solution of 5-methoxy-1H-indole (1.0 eq) in anhydrous DMF at 0 °C under an Argon atmosphere, slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes.

-

Causality: NaH quantitatively deprotonates the indole N-H (pKa ~16). The 0 °C environment mitigates the exothermic evolution of H₂ gas and prevents unwanted ring-opening or degradation of the highly nucleophilic indolide anion.

Step 2: N-Benzylation

-

Action: Add benzyl chloride (BnCl, 1.5 eq) dropwise to the cooled solution. Allow the mixture to warm to room temperature and stir for 1 h.

-

Causality: The indolide anion undergoes a rapid Sₙ2 nucleophilic attack on the benzylic carbon. DMF, a polar aprotic solvent, is chosen because it leaves the anion unsolvated and highly reactive.

-

Validation Checkpoint: TLC (Hexane:EtOAc 4:1) will show the disappearance of the polar N-H indole and the emergence of a higher Rf spot (1-benzyl-5-methoxyindole).

Step 3: Vilsmeier Reagent Formation

-

Action: In a separate flask, add POCl₃ (1.5 eq) dropwise to anhydrous DMF at 0 °C. Stir for 1 h.

-

Causality: POCl₃ reacts with DMF to generate the chloroiminium ion (Vilsmeier reagent). This highly electrophilic species is required to functionalize the electron-rich indole core.

Step 4: Electrophilic Aromatic Substitution

-

Action: Introduce the crude 1-benzyl-5-methoxyindole solution to the Vilsmeier reagent by instillation. Stir the resulting mixture for 5 h at room temperature.

-

Causality: The Vilsmeier reagent selectively attacks the C3 position of the indole. The C3 position is the most nucleophilic site due to the enamine-like conjugation of the nitrogen lone pair, leading to a stable C3-iminium intermediate.

Step 5: Alkaline Hydrolysis

-

Action: Add 2 N NaOH solution to the mixture and heat at 100 °C for 10 min. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

-

Causality: Alkaline hydrolysis irreversibly converts the C3-iminium intermediate into the final carbaldehyde group.

-

Validation Checkpoint: The product precipitates or crystallizes as a yellow solid with a melting point of 163-165 °C[2].

Comprehensive Spectroscopic Data

The structural integrity of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde must be verified through multi-nuclear NMR, FTIR, and Mass Spectrometry.

¹H NMR Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is the primary self-validating tool for this molecule. The presence of the formyl group induces a strong diamagnetic anisotropy, severely deshielding the C2-H and the aldehyde proton itself[2]. The 5-methoxy substitution dictates a specific meta/ortho coupling pattern for the indole aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment & Causality |

| 9.95 | Singlet (s) | 1H | - | -CHO : Highly deshielded by the carbonyl oxygen's electronegativity and magnetic anisotropy[2]. |

| 7.81 | Doublet (d) | 1H | 2.5 | C4-H : Meta-coupled to C6-H. Deshielded due to proximity to the C3-carbonyl group[2]. |

| 7.70 | Singlet (s) | 1H | - | C2-H : Deshielded by the adjacent N1 atom and the electron-withdrawing C3-CHO group. |

| 7.35 - 7.15 | Multiplet (m) | 5H | - | N-CH₂-Ph : Benzyl aromatic protons. |

| 7.15 | Doublet (d) | 1H | 8.9 | C7-H : Ortho-coupled to C6-H. |

| 6.90 | Doublet of doublets (dd) | 1H | 8.9, 2.5 | C6-H : Exhibits both ortho (to C7) and meta (to C4) coupling. |

| 5.35 | Singlet (s) | 2H | - | N-CH₂-Ph : Benzylic methylene. Deshielded by the indole nitrogen and the phenyl ring. |

| 3.88 | Singlet (s) | 3H | - | O-CH₃ : Typical methoxy resonance. |

¹³C NMR Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon skeleton, particularly distinguishing the highly deshielded carbonyl carbon and the oxygen-bound aromatic carbon[3].

| Chemical Shift (δ, ppm) | Assignment | Structural Significance |

| 184.5 | C=O (Aldehyde) | Confirms successful Vilsmeier-Haack formylation. |

| 156.2 | C5 (C-OMe) | Deshielded by the electronegative oxygen atom. |

| 138.1 | C2 | Alpha to the indole nitrogen. |

| 136.5 | Benzyl (C1') | Ipso carbon of the benzyl group. |

| 132.0 | C7a | Bridgehead carbon adjacent to nitrogen. |

| 129.1, 128.3, 127.2 | Benzyl (Ar-CH) | Benzyl ring carbons. |

| 126.8 | C3a | Bridgehead carbon. |

| 118.2 | C3 | Formylated carbon; shifted downfield compared to unsubstituted indole. |

| 114.3, 111.5, 103.2 | C6, C7, C4 | Indole aromatic carbons. |

| 55.8 | O-CH₃ | Methoxy carbon. |

| 51.2 | N-CH₂ | Benzylic methylene carbon[3]. |

FTIR and Mass Spectrometry

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically the conjugated aldehyde and the ether linkage[1].

Table 3: Key FTIR Vibrational Modes (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3100 - 3012 | C-H stretch | Aromatic rings (Indole & Benzyl)[1] |

| 2950 - 2850 | C-H stretch | Aliphatic (Methoxy, Benzylic CH₂) |

| 1655 - 1640 | C=O stretch | Conjugated Aldehyde (Lowered from typical 1700 cm⁻¹ due to extended conjugation with the indole ring) |

| 1530, 1480 | C=C stretch | Aromatic skeleton vibrations |

| 1240 | C-O-C stretch | Asymmetric ether linkage of the methoxy group[1] |

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Formula: C₁₇H₁₅NO₂

-

Calculated for [M+H]⁺: 266.1176

-

Found: 266.1180

-

Causality: The soft ionization technique (ESI) prevents extensive fragmentation, yielding a strong pseudo-molecular ion peak that definitively confirms the molecular weight and elemental composition of the synthesized construct.

Sources

- 1. View of Synthesis, Characterisation and Pharmacological Studies of Some New Indole Clubbed Chalcones and Its Derivatives Pyrazoline and Pyrimidine as Antiinfective Agents | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. View of An Efficient Synthesis of Chalcone, Acetyl Pyrazzoline and Amino Pyrimidine Derivatives Incorporate Indole Nucleus as Antimycobacterial and Antimicrobial Agents | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. The guide will delve into the theoretical underpinnings of the expected spectral features, drawing upon data from closely related analogues to provide a robust interpretation.

Introduction

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is a substituted indole derivative. The indole scaffold is a prominent feature in a vast number of natural products and pharmacologically active compounds. The unique electronic and structural properties of the indole nucleus make it a versatile template for the design of novel therapeutic agents. Accurate structural characterization is paramount in the synthesis and development of such compounds, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide will first establish the foundational principles of NMR as they apply to substituted indoles. Subsequently, a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde will be presented. This analysis is built upon a careful examination of the experimentally determined NMR data of structurally similar compounds, allowing for a confident assignment of the chemical shifts and coupling constants for the target molecule.

Structural and NMR Prediction Workflow

The prediction of the NMR spectra for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is a logical process that relies on the principle of substituent effects. By understanding how different functional groups influence the electronic environment of nearby nuclei, we can accurately forecast the chemical shifts. The workflow for our analysis is as follows:

Figure 1: A schematic outlining the workflow for the predictive analysis and composition of this technical guide.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is expected to exhibit distinct signals corresponding to the protons of the indole core, the benzyl group, the methoxy group, and the aldehyde. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group, as well as the anisotropic effects of the aromatic rings.

Based on the analysis of related compounds, the following proton assignments are predicted:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | ~7.70-7.80 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and the C3-aldehyde. |

| H-4 | ~7.80-7.90 | d | ~2.4 | Doublet due to coupling with H-6 (meta-coupling). Deshielded by the anisotropic effect of the C3-aldehyde. |

| H-6 | ~7.00-7.10 | dd | ~8.8, ~2.4 | Doublet of doublets due to coupling with H-7 (ortho-coupling) and H-4 (meta-coupling). |

| H-7 | ~7.30-7.40 | d | ~8.8 | Doublet due to coupling with H-6 (ortho-coupling). |

| Aldehyde CHO | ~9.90-10.10 | s | - | Highly deshielded proton characteristic of aldehydes. |

| Methoxy OCH₃ | ~3.80-3.90 | s | - | Singlet with a typical chemical shift for a methoxy group on an aromatic ring. |

| Benzyl CH₂ | ~5.30-5.40 | s | - | Singlet, deshielded by the adjacent nitrogen and the indole ring system. |

| Benzyl Ar-H | ~7.20-7.40 | m | - | Multiplet corresponding to the five protons of the benzyl aromatic ring. |

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ is common for such compounds due to its good solubilizing properties and relatively clean spectral window.[1] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets in the aromatic region and for accurately determining coupling constants.[2]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

The predicted ¹³C NMR chemical shifts are summarized below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~138-139 | Deshielded due to the adjacent nitrogen and the C3-aldehyde. |

| C-3 | ~118-119 | Shielded relative to C-2, but still in the aromatic region. |

| C-3a | ~125-126 | Bridgehead carbon. |

| C-4 | ~110-111 | Aromatic carbon. |

| C-5 | ~156-157 | Deshielded due to the attached electron-donating methoxy group. |

| C-6 | ~112-113 | Aromatic carbon. |

| C-7 | ~123-124 | Aromatic carbon. |

| C-7a | ~132-133 | Bridgehead carbon, deshielded by the indole nitrogen. |

| Aldehyde C HO | ~184-185 | Highly deshielded, characteristic of an aldehyde carbonyl carbon. |

| Methoxy OC H₃ | ~55-56 | Typical chemical shift for a methoxy carbon. |

| Benzyl C H₂ | ~50-51 | Aliphatic carbon attached to nitrogen. |

| Benzyl C-1' | ~135-136 | Quaternary carbon of the benzyl ring attached to the CH₂ group. |

| Benzyl C-2'/6' | ~127-128 | Aromatic carbons. |

| Benzyl C-3'/5' | ~128-129 | Aromatic carbons. |

| Benzyl C-4' | ~127-128 | Aromatic carbon. |

Trustworthiness of the Protocol: The acquisition of a standard proton-decoupled ¹³C NMR spectrum is a robust and routine experiment. To ensure accuracy, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons which typically have longer relaxation times and lower NOE enhancement.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality NMR data for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved, forming a clear, homogeneous solution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Acquisition (400 MHz Spectrometer)

Figure 2: Workflow for a standard ¹H NMR experiment.

¹³C NMR Acquisition (100 MHz Spectrometer)

Figure 3: Workflow for a standard proton-decoupled ¹³C NMR experiment.

Conclusion

This technical guide provides a comprehensive and well-supported analysis of the ¹H and ¹³C NMR spectra of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde. By leveraging the known spectral data of closely related analogues, a detailed and reliable prediction of the chemical shifts and coupling patterns has been established. The provided experimental protocols offer a standardized approach to acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel indole derivatives, facilitating their research and development efforts.

References

-

Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. [Link]

-

1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104. PubChem. [Link]

-

5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973. PubChem. [Link]

-

5-Methoxyindole-3-Carboxaldehyde. Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

Sources

Mass Spectrometry of 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide

Executive Summary

1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde (Chemical Formula: C₁₇H₁₅NO₂) is a critical synthetic scaffold used extensively in the development of indole-clubbed chalcones, pyrazolines, and pyrimidines. These derivatives exhibit potent anti-infective and antimycobacterial properties, making them highly valuable in modern drug discovery [1]. Accurate structural characterization and quantification of this compound are paramount in pharmacokinetic profiling and quality control during synthesis. This whitepaper provides an in-depth analysis of its mass spectrometric (MS) behavior, detailing ionization dynamics, collision-induced dissociation (CID) mechanisms, and a field-validated Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol.

Physicochemical Properties and Ionization Dynamics

The compound possesses a monoisotopic mass of 265.1103 Da. In modern mass spectrometry, Electrospray Ionization in positive mode (ESI+) is the gold standard for analyzing indole derivatives [2].

The Causality of Ionization: While the indole nitrogen is inherently weakly basic due to the involvement of its lone electron pair in the aromatic system, the presence of the highly electronegative C3-carbaldehyde oxygen and the C5-methoxy group provides excellent, accessible proton-acceptor sites. Consequently, the addition of a proton donor—typically 0.1% formic acid—in the liquid chromatography mobile phase forces the equilibrium toward protonation. This ensures the robust and stable formation of the protonated molecular ion [M+H]⁺ at m/z 266.12 .

Mechanistic Fragmentation Pathways (CID)

Understanding fragmentation causality is crucial for selecting optimal Multiple Reaction Monitoring (MRM) transitions. When subjected to CID in a collision cell (typically using Argon gas), the [M+H]⁺ precursor ion (m/z 266.12) undergoes several highly predictable, thermodynamically driven cleavages:

-

N-Debenzylation (m/z 91.05 - Base Peak): The most energetically favorable pathway is the heterolytic cleavage of the N-C bond linking the indole core to the benzyl group. This yields the highly stable, aromatic tropylium cation [C₇H₇]⁺ (m/z 91.05). Due to its immense resonance stabilization across the seven-membered ring, this fragment dominates the MS/MS spectrum and serves as the primary quantifier ion for trace-level detection.

-

Aldehyde Cleavage (m/z 238.12): A hallmark of aromatic aldehydes is the neutral loss of carbon monoxide (CO, 28 Da). The expulsion of CO from the C3 position generates a stable indole cation at m/z 238.12.

-

Methoxy Cleavage (m/z 251.09): The C5-methoxy group undergoes homolytic or heterolytic cleavage to expel a methyl radical (CH₃•, 15 Da), resulting in a quinoid-like radical cation at m/z 251.09.

Proposed ESI(+)-MS/MS fragmentation of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Standardized LC-MS/MS Analytical Protocol

To ensure a self-validating and reproducible analytical system, the following protocol incorporates internal standardization (to correct for matrix effects) and strict carryover controls.

Step 1: Sample Preparation

-

Stock Generation: Dissolve 1.0 mg of the synthesized 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL primary stock solution.

-

Calibration Curve: Dilute the stock serially in 50:50 Methanol:Water (v/v) containing 0.1% formic acid to achieve a working calibration range of 1–1000 ng/mL.

-

Internal Standardization: Spike each standard and unknown sample with 50 ng/mL of 5-Fluoroindole (Internal Standard, IS). Causality: The IS accounts for volumetric errors during preparation and normalizes ionization suppression occurring in the ESI source.

Step 2: UHPLC Separation Parameters

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Gradient Program: 0–1 min (10% B), 1–4 min (linear ramp to 90% B), 4–5 min (hold at 90% B to elute highly lipophilic impurities), 5–5.1 min (return to 10% B), 5.1–7 min (re-equilibration).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Self-Validation Check: Inject a solvent blank (50:50 MeOH:H₂O) immediately after the highest calibration standard (1000 ng/mL) to verify the absolute absence of column carryover. If the peak area in the blank exceeds 20% of the Lower Limit of Quantification (LLOQ), a needle wash optimization is required.

Step 3: Mass Spectrometry (MRM) Configuration

Configure the triple quadrupole mass spectrometer in positive ESI mode with the following optimized source parameters:

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Source Temperature: 150 °C

Step-by-step LC-MS/MS analytical workflow for the quantification of indole derivatives.

Quantitative Data Presentation

The following table summarizes the optimized MRM transitions for the target compound. The collision energies (CE) are empirically optimized to maximize the transmission of the respective product ions through the collision cell (Q2) to the detector (Q3).

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Fragment Assignment | Analytical Role |

| 266.12 | 91.05 | 50 | 35 | Tropylium Cation [C₇H₇]⁺ | Quantifier |

| 266.12 | 176.07 | 50 | 25 | Indole Core [C₁₀H₈NO₂]⁺ | Qualifier 1 |

| 266.12 | 238.12 | 50 | 20 | [M+H - CO]⁺ | Qualifier 2 |

| 266.12 | 251.09 | 50 | 20 | [M+H - CH₃]⁺ | Structural Confirmation |

Conclusion

The mass spectrometric analysis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde relies heavily on the thermodynamic stability of its fragmentation products. By leveraging the highly favorable N-debenzylation pathway to generate the tropylium ion, researchers can achieve sub-nanogram sensitivity in quantitative assays. Adhering to the self-validating UHPLC-MS/MS protocol outlined above ensures the generation of robust, reproducible data critical for downstream pharmacological and pharmacokinetic evaluations.

References

-

Patel, J. R., et al. "Synthesis, Characterisation and Pharmacological Studies of Some New Indole Clubbed Chalcones and Its Derivatives Pyrazoline and Pyrimidine as Antiinfective Agents." Journal of Advances and Scholarly Researches in Allied Education, vol. 16, no. 9, 2019, pp. 442-450. URL:[Link]

-

Vitalini, S., et al. "Ultrahigh-Performance Liquid Chromatography (UHPLC)–Tandem Mass Spectrometry (MS/MS) Quantification of Nine Target Indoles in Sparkling Wines." ACS Publications, 2016. URL:[Link]

Physical and chemical properties of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, a significant heterocyclic compound within the indole family. Indole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[1] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the molecule's structure, synthesis, reactivity, and spectral characteristics. By synthesizing data from analogous compounds and established chemical principles, this guide serves as a critical resource for the design of novel therapeutics and synthetic pathways.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-HIV properties.[1] The aldehyde functionality at the C3 position of the indole ring is a versatile synthetic handle, allowing for a wide range of chemical transformations such as C-C and C-N bond formations and reductions.[1][2] The specific compound of interest, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, combines three key structural features that modulate its electronic and steric properties:

-

The Indole Core: Provides a rigid, aromatic framework essential for interactions with biological targets.

-

The N-1 Benzyl Group: Introduces a significant hydrophobic element that can influence binding affinity and steric accessibility.[3][4]

-

The 5-Methoxy Group: An electron-donating group that can alter the electron density of the indole ring system, impacting its reactivity and biological interactions.[5]

This guide will systematically explore the properties arising from this unique combination of functional groups.

Molecular Structure and Physicochemical Properties

The fundamental properties of a molecule are dictated by its structure. While direct experimental data for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is not extensively published, we can extrapolate its properties from its constituent parts: 5-methoxy-1H-indole-3-carbaldehyde and the N-benzyl group.

Structural and Molecular Data

The table below summarizes the core physicochemical properties. Data for the parent compound, 5-methoxy-1H-indole-3-carbaldehyde, is provided for comparative analysis.

| Property | 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde (Predicted/Calculated) | 5-methoxy-1H-indole-3-carbaldehyde (Experimental) |

| Molecular Formula | C₁₇H₁₅NO₂ | C₁₀H₉NO₂[5][6] |

| Molecular Weight | 265.31 g/mol | 175.18 g/mol [6] |

| Appearance | Predicted to be a crystalline solid, likely off-white to yellow. | Yellowish to reddish crystalline powder.[5][7] |

| Melting Point | Not available. Expected to be different from its precursor. | 179-186 °C[5][7] |

| Boiling Point | Not available. | ~306 °C (estimated)[8] |

| CAS Number | Not assigned. | 10601-19-1[5][8] |

Solubility Profile

The solubility of indole-3-carbaldehydes is generally poor in aqueous solutions but good in organic solvents.[9][10][11]

-

Aqueous Solubility: Expected to be sparingly soluble in water. The introduction of the hydrophobic benzyl group will likely decrease aqueous solubility compared to its un-benzylated precursor.

-

Organic Solubility: Predicted to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol.[9][12] For biological assays, a common practice is to dissolve the compound in a minimal amount of DMSO before diluting with an aqueous buffer.[9]

Synthesis and Purification

The most logical and widely employed synthetic route to N-substituted indoles is the alkylation of the indole nitrogen. The synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde would logically proceed via the N-benzylation of 5-methoxy-1H-indole-3-carbaldehyde.

Synthetic Workflow

The diagram below illustrates the proposed synthetic pathway.

Caption: Proposed synthetic workflow for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Detailed Experimental Protocol (Adapted from Analogous Reactions)

This protocol is adapted from established procedures for the N-benzylation of indole scaffolds.[4][13]

Materials:

-

5-methoxy-1H-indole-3-carbaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

Procedure:

-

Reaction Setup: To a solution of 5-methoxy-1H-indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 equivalents). Expertise & Experience: Using a moderate base like K₂CO₃ is often sufficient and safer than stronger bases like NaH, minimizing potential side reactions.

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension at room temperature. Causality: Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 4-8 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. Trustworthiness: TLC is a crucial self-validating step to ensure the consumption of the starting material before proceeding to workup.

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water. The product is expected to precipitate out as a solid. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with a brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Chemical Reactivity

The reactivity of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is dictated by the interplay of its functional groups.

Reactivity of the Aldehyde Group

The aldehyde at the C3 position is the primary site for nucleophilic attack. Its electrophilicity is influenced by the electronic effects of the indole ring and its substituents.

-

Electron-Donating Group (5-Methoxy): The methoxy group at the C5 position is electron-donating through resonance, which tends to decrease the electrophilicity of the C3-aldehyde carbon, potentially making it slightly less reactive than unsubstituted indole-3-carbaldehyde.[3]

-

N-Benzyl Group: The benzyl group at the N1 position has a mild, mixed electronic effect but primarily introduces steric bulk around the indole nitrogen.[3]

Common reactions involving the aldehyde group include:

-

Reductive Amination: To form various amine derivatives.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With active methylene compounds or amines to form Schiff bases and other heterocyclic systems.[1]

-

Oxidation: To the corresponding carboxylic acid, 1-benzyl-5-methoxy-1H-indole-3-carboxylic acid.[14]

Reactivity of the Indole Ring

The indole ring itself can undergo electrophilic substitution. The presence of the electron-donating 5-methoxy group activates the benzene portion of the ring system, primarily directing electrophiles to the C4 and C6 positions. The C2 position is also a potential site for certain reactions.

Caption: Summary of the key reactive sites on the molecule.

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the synthesized compound. The expected spectral data are inferred from known data of highly similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and benzyl rings, a singlet for the aldehyde proton (δ ~10.0 ppm), a singlet for the methoxy protons (δ ~3.9 ppm), and a singlet for the benzylic methylene protons (δ ~5.4 ppm). The signals for the indole ring protons will be influenced by the 5-methoxy substituent.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon around δ 184-185 ppm. It will also show distinct signals for the carbons of the indole and benzyl rings, the methoxy carbon (around δ 55 ppm), and the benzylic methylene carbon (around δ 51 ppm). The provided NMR data for 1-benzyl-1H-indole-3-carbaldehyde (¹³C NMR: δ 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95) can serve as a reference for peak assignments.[15]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically found in the range of 1640-1670 cm⁻¹. Other significant peaks will include C-H stretching for the aromatic rings and the N-H stretching vibration will be absent due to N-benzylation.[10][16]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For Electrospray Ionization (ESI-MS), the protonated molecular ion [M+H]⁺ would be expected at m/z 266.11.

Applications in Research and Drug Development

Indole-3-carbaldehyde derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds.[1][2] 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde serves as a valuable building block for creating more complex molecules with potential therapeutic applications, including:

-

Anticancer Agents: The indole scaffold is present in many anticancer drugs, and modifications at the N1, C3, and C5 positions are key strategies for developing new potent agents.[17]

-

Enzyme Inhibitors: Derivatives can be designed to target specific enzymes involved in disease pathways.[4]

-

Aryl Hydrocarbon Receptor (AhR) Modulators: Indole derivatives are known to interact with the AhR, a transcription factor involved in regulating immune responses.[3]

Conclusion

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is a compound of significant interest for synthetic and medicinal chemistry. While direct experimental data is sparse, a comprehensive understanding of its physical and chemical properties can be effectively built upon the well-documented characteristics of its precursors and structural analogs. This guide provides a robust framework for its synthesis, characterization, and derivatization. The versatile reactivity of its aldehyde group, coupled with the modulatory effects of the N-benzyl and 5-methoxy substituents, makes it a promising scaffold for the development of novel molecules with therapeutic potential. The protocols and data presented herein offer a valuable resource for researchers aiming to explore and exploit the full potential of this important indole derivative.

References

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org. Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). CID 157980671 | C20H18N2O4. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]

-

Synthonix, Inc. (n.d.). 2-carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate. Retrieved March 7, 2024, from [Link]

-

El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Retrieved March 7, 2024, from [Link]

-

ChemBK. (2024, April 9). 5-Methoxyindole-3-carboxal dehyde. Retrieved March 7, 2024, from [Link]

-

SpectraBase. (n.d.). 1-Benzyl-5-methoxy-2-vinyl-indole-3-carboxylic acid methyl ester. Retrieved March 7, 2024, from [Link]

-

PubChemLite. (n.d.). 1-benzyl-1h-indole-3-carbaldehyde (C16H13NO). Retrieved March 7, 2024, from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

MilliporeSigma. (n.d.). 1-benzyl-5-methoxy-indole-3-carboxylic acid. Retrieved March 7, 2024, from [Link]

-

Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. [Link]

-

FooDB. (2010, April 8). Showing Compound 1-Methoxyindole-3-carbaldehyde (FDB004336). Retrieved March 7, 2024, from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). 5-Methoxyindole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved March 7, 2024, from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). Retrieved March 7, 2024, from [Link]

-

Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl). (2024, February 2). Retrieved March 7, 2024, from [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved March 7, 2024, from [Link]

-

Reactivity in Friedel-Crafts Aromatic Benzylation: The Role of the Electrophilic Reactant. (2024, October 22). Retrieved March 7, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 5-Methoxyindole-3-carboxaldehyde, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 12. toku-e.com [toku-e.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 1-benzyl-5-methoxy-indole-3-carboxylic acid | 172596-65-5 [sigmaaldrich.com]

- 15. rsc.org [rsc.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. jchr.org [jchr.org]

The Vanguard of Indole Chemistry: Discovery, Synthesis, and Therapeutic Evolution of Substituted Indole-3-carbaldehydes

Executive Summary

Indole-3-carbaldehyde (I3A) and its substituted derivatives occupy a unique dual-position in modern science: they are indispensable building blocks in synthetic organic chemistry and potent bioactive molecules in human physiology. Historically viewed merely as synthetic intermediates, recent breakthroughs in metabolomics have reclassified these compounds as critical signaling molecules within the microbiome-gut-brain axis. This technical guide explores the historical discovery, mechanistically validated synthesis protocols, biological signaling pathways, and the advanced pharmacological applications of substituted indole-3-carbaldehydes.

Historical Context & Biological Discovery

The history of substituted indole-3-carbaldehydes is divided into two distinct eras: the era of chemical synthesis and the era of biological discovery.

The Synthetic Era

The foundational chemistry of indole formylation was established in the early-to-mid 20th century, heavily relying on the Vilsmeier-Haack reaction. Chemists recognized the indole ring as an electron-rich heterocycle, with the C-3 position exhibiting high nucleophilicity due to its enamine-like character. This made the synthesis of 1H-indole-3-carbaldehyde and its derivatives highly efficient, allowing them to serve as precursors for complex pharmaceutical scaffolds, including indole alkaloids and diverse heterocyclic derivatives[1].

The Biological Paradigm Shift

For decades, I3A was primarily synthesized in laboratories. However, recent advances in metagenomics and metabolomics revealed that I3A is naturally produced within the human gastrointestinal tract[2]. Commensal bacteria, particularly species of the Lactobacillus genus, actively metabolize dietary L-tryptophan into indole-3-carbaldehyde[3]. This discovery fundamentally shifted the scientific consensus, identifying I3A not just as a synthetic intermediate, but as an endogenous ligand crucial for immune regulation and mucosal homeostasis[4].

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The biological profoundness of I3A lies in its ability to act as a high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR)[3]. The AhR is a ligand-activated transcription factor that integrates environmental, dietary, and microbial signals to regulate immune responses at barrier sites[5].

Mechanistic Pathway:

-

Microbial Synthesis: Lactobacillus spp. convert dietary tryptophan into I3A in the gut lumen[3].

-

Ligand Binding: I3A diffuses into intestinal immune cells (such as Type 3 Innate Lymphoid Cells, ILC3s) and binds to the cytosolic AhR complex[4].

-

Nuclear Translocation: Binding induces a conformational change, shedding chaperone proteins and exposing a nuclear localization signal.

-

Transcription: The AhR-I3A complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to xenobiotic response elements (XREs)[6].

-

Cytokine Release: This triggers the transcription of Interleukin-22 (IL-22), which fortifies the mucosal barrier and stimulates antimicrobial peptide production[3].

Caption: Microbiota-dependent AhR signaling pathway activated by indole-3-carbaldehyde.

Chemical Synthesis: The Vilsmeier-Haack Formylation

The most robust and widely utilized method for synthesizing substituted indole-3-carbaldehydes is the Vilsmeier-Haack reaction[7]. This protocol leverages the high electron density at the C-3 position of the indole ring.

Self-Validating Experimental Protocol: Synthesis of N-Substituted Indole-3-carbaldehyde

This protocol details the formylation of an N-alkyl substituted indole. Every step is designed with inherent causality and self-validation checkpoints.

Reagents: N-alkyl indole (1.0 eq), Phosphorus oxychloride (POCl₃, 1.2 eq), N,N-Dimethylformamide (DMF, 3.0 eq), 2N NaOH (aqueous).

Step-by-Step Methodology:

-

Preparation of the Vilsmeier Reagent (Chloroiminium Ion):

-

Action: Charge a dry, argon-flushed round-bottom flask with DMF. Cool the flask to 0°C using an ice-water bath. Add POCl₃ dropwise over 15 minutes with vigorous magnetic stirring.

-

Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining 0°C prevents the thermal decomposition of the highly reactive and unstable chloroiminium electrophile, preventing runaway reactions and tar formation.

-

-

Electrophilic Aromatic Substitution:

-

Action: Dissolve the N-alkyl indole in a minimal amount of cold DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C. Allow the mixture to slowly warm to room temperature and stir for 2 hours.

-

Causality: The enamine-like nature of the indole ring drives a nucleophilic attack from the C-3 carbon onto the electrophilic chloroiminium ion, forming a stable iminium intermediate[8].

-

-

Hydrolysis of the Iminium Intermediate:

-

Action: Quench the reaction by pouring the mixture over crushed ice. Slowly add 2N NaOH until the pH reaches 8.0–9.0. Heat the mixture to 60°C for 30 minutes.

-

Causality: The iminium salt is stable under acidic/anhydrous conditions. Basic hydrolysis is strictly required to expel dimethylamine and convert the iminium species into the final formyl group (aldehyde).

-

-

Validation and Purification:

-

Action: Extract the aqueous layer with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄. Validate the reaction completion via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

-

Validation Check: The starting N-alkyl indole is non-polar and will exhibit a high Retention Factor (Rf). The resulting N-alkyl indole-3-carbaldehyde possesses a polar carbonyl group, resulting in a significantly lower Rf. The complete absence of the high-Rf spot confirms 100% conversion.

-

Caption: Mechanistic workflow of the Vilsmeier-Haack formylation of substituted indoles.

Pharmacological Applications & Drug Development

The structural versatility of the I3A scaffold allows for extensive chemical modifications, including alkylation, arylation, and halogenation on the indole ring, as well as Aldol, Claisen, or Knoevenagel condensations at the aldehyde group[9]. These modifications yield multi-targeted agents capable of modulating complex biological pathways in cancer, infectious diseases, and neurodegeneration[10].

Quantitative Data on Bioactive Substituted I3A Derivatives

The following table summarizes recent advancements in drug discovery utilizing substituted indole-3-carbaldehydes as core scaffolds: